molecular formula C15H18F3NO4 B13068645 tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate

tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate

Cat. No.: B13068645
M. Wt: 333.30 g/mol
InChI Key: FTMZKWXXENVMQB-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains an azetidine ring, a trifluoromethoxy group, and a tert-butyl ester, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using reagents such as trifluoromethoxybenzene derivatives.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).

Scientific Research Applications

tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the azetidine ring may contribute to the compound’s stability and reactivity. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate include:

    tert-Butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate: Differing by the substitution of a trifluoromethyl group instead of a trifluoromethoxy group.

    tert-Butyl 3-oxoazetidine-1-carboxylate: Lacking the hydroxyl and trifluoromethoxy groups.

    tert-Butyl 3-hydroxy-3-(2-isopropoxy-5-(trifluoromethyl)phenyl)azetidine-1-carboxylate: Featuring an isopropoxy group instead of a trifluoromethoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18F3NO4

Molecular Weight

333.30 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H18F3NO4/c1-13(2,3)23-12(20)19-8-14(21,9-19)10-6-4-5-7-11(10)22-15(16,17)18/h4-7,21H,8-9H2,1-3H3

InChI Key

FTMZKWXXENVMQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2OC(F)(F)F)O

Origin of Product

United States

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